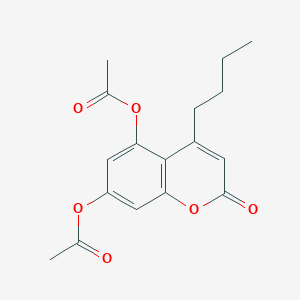
4-butyl-2-oxo-2H-chromene-5,7-diyl diacetate
説明
4-butyl-2-oxo-2H-chromene-5,7-diyl diacetate is a useful research compound. Its molecular formula is C17H18O6 and its molecular weight is 318.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.11033829 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Alzheimer's Disease Treatment
Research on tacrine-4-oxo-4H-chromene hybrids has demonstrated promising applications in the treatment of Alzheimer's disease. These hybrids exhibit potent inhibition of human acetylcholinesterase and butyrylcholinesterase, surpassing the parent compound, tacrine. They also show potent inhibition of human β-secretase 1 (BACE-1), better than apigenin, a parent flavonoid. These compounds exhibit antioxidant properties and potential for central nervous system penetration, making them viable candidates for Alzheimer's disease treatment (Fernández-Bachiller et al., 2012).
Antitumor Applications
Studies on 4H-chromene-2-carboxylic acid ester derivatives have explored their use in the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. One key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was synthesized for potential applications in antitumor research (Li et al., 2013).
Antibacterial Activity
Research on coumarine derivatives synthesized from 4-Chloro-chromen-2-one has shown that these compounds exhibit bacteriostatic and bactericidal activities. Such studies contribute to the development of new antibacterial agents, highlighting the importance of chromene derivatives in antimicrobial research (Behrami, 2014).
Cytotoxic Activity
The synthesis of new thiazole derivatives bearing a coumarin nucleus and their cytotoxic activity against human keratinocytes have been investigated, demonstrating the potential of chromene-based compounds in cancer research. Such compounds possess potent cytotoxic activity, offering insights into novel therapeutic agents (Gomha & Khalil, 2012).
Enantioselective Synthesis
A study on the enantioselective one-pot synthesis of 4H-chromene derivatives catalyzed by a chiral Ni(ii) complex has provided a method for forming enantioenriched 4H-chromenes. This synthesis approach is compatible with various substrates, highlighting the versatility of chromene derivatives in achieving biologically active compounds with high enantiomeric excess (Yu et al., 2020).
特性
IUPAC Name |
(5-acetyloxy-4-butyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-4-5-6-12-7-16(20)23-15-9-13(21-10(2)18)8-14(17(12)15)22-11(3)19/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNERIYHMQXNJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


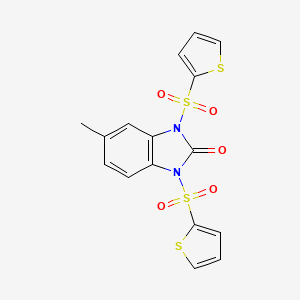
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(3,4-dimethoxyphenyl)-2-phenylacetamide](/img/structure/B4609524.png)
![methyl N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B4609528.png)
![2,6-dichloro-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B4609532.png)
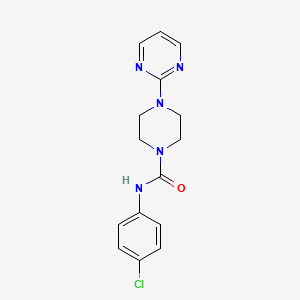
![4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4609557.png)
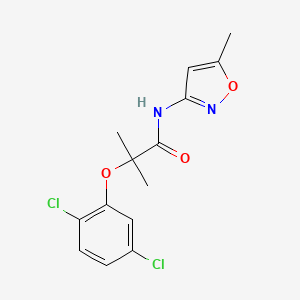
![methyl 4-{[3-(butyrylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4609568.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4609570.png)
![1-ethyl-4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4609579.png)
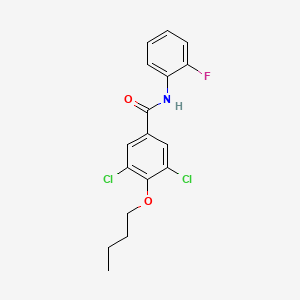

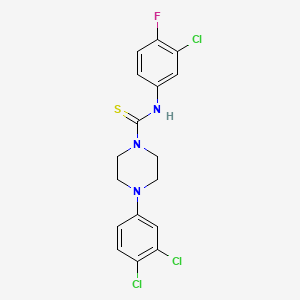
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B4609599.png)
